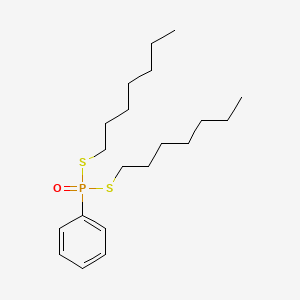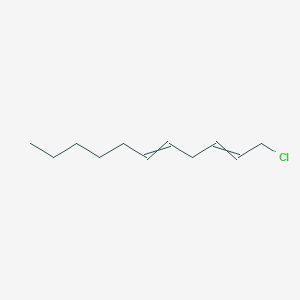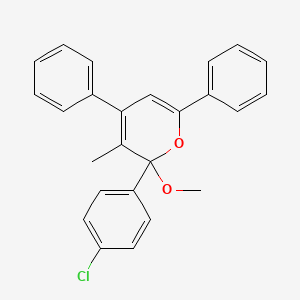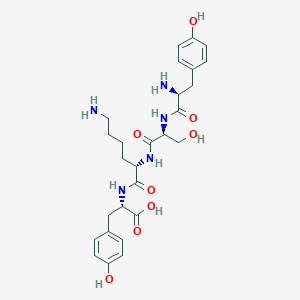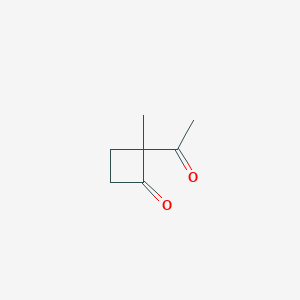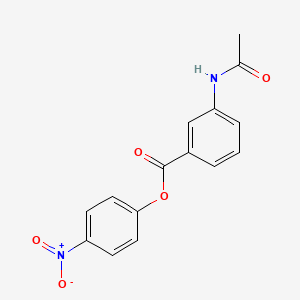![molecular formula C26H23N2O6P B14423229 Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate CAS No. 79839-12-6](/img/structure/B14423229.png)
Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate is a complex organic compound that features a phosphonate group bonded to a diphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate typically involves a multi-step process. One common method includes the reaction of diphenylphosphine oxide with 2-methoxybenzaldehyde and 4-nitroaniline under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines are used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, amino derivatives, and substituted phosphonates.
科学的研究の応用
Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonate group plays a crucial role in these interactions, often mimicking the natural substrates of the target enzymes.
類似化合物との比較
Similar Compounds
- Diphenylphosphine oxide
- 2-Methoxybenzaldehyde
- 4-Nitroaniline
Uniqueness
Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
79839-12-6 |
|---|---|
分子式 |
C26H23N2O6P |
分子量 |
490.4 g/mol |
IUPAC名 |
N-[diphenoxyphosphoryl-(2-methoxyphenyl)methyl]-4-nitroaniline |
InChI |
InChI=1S/C26H23N2O6P/c1-32-25-15-9-8-14-24(25)26(27-20-16-18-21(19-17-20)28(29)30)35(31,33-22-10-4-2-5-11-22)34-23-12-6-3-7-13-23/h2-19,26-27H,1H3 |
InChIキー |
XGGDCOUBUFKJKG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(NC2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


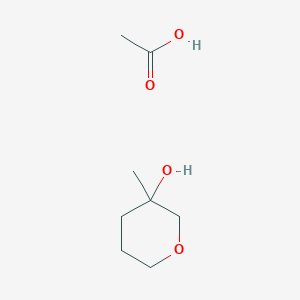
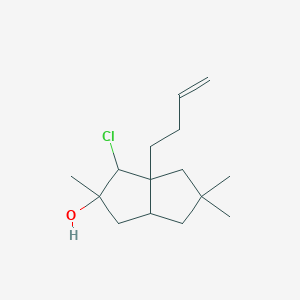
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
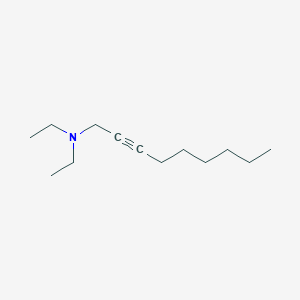
![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
